Home > Products > Screening Compounds P104318 > Finafloxacin hydrochloride
Finafloxacin hydrochloride - 209342-41-6

Finafloxacin hydrochloride

Catalog Number: EVT-344007
CAS Number: 209342-41-6
Molecular Formula: C20H20ClFN4O4
Molecular Weight: 434.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Finafloxacin hydrochloride is a novel fluoroquinolone antibiotic that has garnered attention due to its unique property of exhibiting enhanced antimicrobial efficacy in acidic environments. This characteristic is particularly beneficial for treating infections where the local pH is low, such as urinary tract infections (UTIs), Helicobacter pylori infections, and infections within acidic intracellular compartments578. The development of finafloxacin by MerLion Pharmaceuticals and its recent approval for the treatment of acute otitis externa under the brand name Xtoro™ by Alcon, a division of Novartis, marks a significant milestone in the field of antimicrobial therapy8.

Applications in Various Fields

Helicobacter pylori Infection

Finafloxacin has shown high efficacy against Helicobacter pylori isolates, particularly at pH 5.0, which is lower than the pH typically found in the gastric environment where H. pylori resides. The antibiotic demonstrated superior antimicrobial efficacy compared to levofloxacin and moxifloxacin, with lower MIC values at pH 5.0 for a significant proportion of strains tested. This suggests a potential use for finafloxacin in the treatment of H. pylori infection, which is often associated with peptic ulcers and gastric cancer1.

Staphylococcus aureus and Listeria monocytogenes

Finafloxacin's activity against extracellular and intracellular pathogens such as Staphylococcus aureus, including methicillin-resistant strains (MRSA), and Listeria monocytogenes has been studied. It was found to be more effective than ciprofloxacin, particularly in acidic environments, which is relevant for infections that may occur within phagolysosomes of macrophages. The drug also showed enhanced intracellular activity towards phagocytized Legionella pneumophila, a pathogen that thrives in acidic intracellular compartments2.

Urinary Tract Infections

The novel fluoroquinolone has been evaluated for the treatment of urinary tract infections, where its efficacy is enhanced in the acidic environment of urine. Finafloxacin has demonstrated a broad antibacterial spectrum, efficient pharmacokinetic absorption, and extensive tissue distribution, making it a promising candidate for treating UTIs. Clinical studies have shown that finafloxacin has a good safety and tolerability profile when administered orally or intravenously56.

Acinetobacter baumannii Infections

Finafloxacin has also been compared to ciprofloxacin for its activity against Acinetobacter baumannii, a pathogen known for its multidrug resistance and association with hospital-acquired infections. The study revealed that finafloxacin exhibited superior activity under acidic conditions and comparable activity at neutral pH, suggesting its potential as a new antimicrobial agent for treating A. baumannii infections, particularly in acidic body compartments9.

Q Fever

In a mouse model of Q fever, caused by Coxiella burnetii, finafloxacin was evaluated for its efficacy in reducing clinical signs of infection and pathology. While it did not significantly reduce bacterial colonization compared to doxycycline or ciprofloxacin, finafloxacin treatment was associated with reduced tissue damage, indicating its potential benefit in managing the inflammatory response during infection10.

Ciprofloxacin

  • Compound Description: Ciprofloxacin is a fluoroquinolone antibiotic frequently used as a comparator to Finafloxacin hydrochloride in various studies. It exhibits broad-spectrum activity against a range of bacterial species. [, , , , , , ]
  • Relevance: Both Finafloxacin hydrochloride and ciprofloxacin belong to the fluoroquinolone class of antibiotics. They share a core quinolone structure with a fluorine atom attached, contributing to their antibacterial properties. [, , , , , , ]

Delafloxacin

  • Compound Description: Delafloxacin is another novel fluoroquinolone antibiotic discussed alongside Finafloxacin hydrochloride as a promising treatment option for bacterial infections. It displays an anionic structure, differing from the zwitterionic nature of finafloxacin. []
  • Relevance: Both Finafloxacin hydrochloride and delafloxacin are classified as fluoroquinolones and share structural similarities in their core chemical structure. This shared feature contributes to their mechanism of action, targeting bacterial DNA gyrase and topoisomerase IV enzymes. []

Zabofloxacin

  • Compound Description: Zabofloxacin is a broad-spectrum fluoroquinolone antibiotic, similar to Finafloxacin hydrochloride. It was initially approved in South Korea for treating acute bacterial exacerbation of chronic obstructive pulmonary disease. []
  • Relevance: Finafloxacin hydrochloride and zabofloxacin are both members of the fluoroquinolone class of antibiotics, indicating structural similarities in their core chemical structure. This shared characteristic is responsible for their similar mechanism of action, inhibiting bacterial DNA gyrase and topoisomerase IV. []

Levofloxacin

  • Compound Description: Levofloxacin is a fluoroquinolone antibiotic, like Finafloxacin hydrochloride, that is included in pharmacodynamic studies to compare their effectiveness against extended-spectrum-β-lactamase (ESBL)-producing Enterobacteriaceae isolates. []
  • Relevance: Finafloxacin hydrochloride and levofloxacin are both classified as fluoroquinolone antibiotics, suggesting they share a core structural motif crucial for their antibacterial activity. They target the same bacterial enzymes, DNA gyrase and topoisomerase IV. []
Source and Classification

Finafloxacin hydrochloride, also known by its developmental code BAY35-3377, was synthesized to improve upon the limitations of existing fluoroquinolones. Its unique chemical structure allows it to maintain efficacy in lower pH conditions, which is advantageous for treating infections in specific anatomical sites.

Synthesis Analysis
  1. Synthesis of Building Blocks:
    • MOPY (1): Derived from 2-butendiol and p-toluenesulfonamide, leading to the formation of 1-tosylpyrroline. This intermediate undergoes epoxidation and subsequent reactions to introduce chirality and form oxo-morpholine.
    • Cyano-FQA (2): Initiated from fluoro-m-xylene, which is chlorinated and reacted with formylbenzoic acid and cyanobenzoic acid to yield cyano-benzoyl-chloride. This compound undergoes esterification and cyclization to produce the final building block.
  2. Final Assembly:
    • The two building blocks are combined through a series of reactions that culminate in the formation of finafloxacin hydrochloride.

The synthesis is scalable and has been optimized for efficiency in industrial applications .

Molecular Structure Analysis

Finafloxacin hydrochloride has a complex molecular structure characterized by the following features:

  • Chemical Formula: C₁₂H₁₃ClF₂N₄O₃
  • Molecular Weight: Approximately 304.7 g/mol
  • Structural Characteristics:
    • It contains a fluorinated quinolone core with an 8-cyano substituent.
    • The molecule exhibits zwitterionic properties with an isoelectric point of approximately 6.7.
    • Two dissociation constants are noted at pKa1=5.6pK_a1=5.6 (carboxylate function) and pKa2=7.8pK_a2=7.8 (nitrogen at C7 substituent) .
Chemical Reactions Analysis

Finafloxacin hydrochloride participates in various chemical reactions typical for fluoroquinolone antibiotics:

  • Antibacterial Activity: It acts primarily through inhibition of bacterial DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication.
  • Reactivity with Acids/Bases: The zwitterionic nature allows it to interact differently depending on the pH, enhancing its activity under acidic conditions.
  • Stability Studies: Various physicochemical characterizations have been performed using techniques such as X-ray diffraction and NMR spectroscopy to analyze stability under different conditions .
Mechanism of Action

Finafloxacin exerts its antibacterial effects through the following mechanisms:

  1. Inhibition of DNA Gyrase: This enzyme introduces negative supercoils into DNA, facilitating replication and transcription. Finafloxacin binds to the enzyme-DNA complex, preventing this action.
  2. Inhibition of Topoisomerase IV: Similar to DNA gyrase, this enzyme is crucial for separating replicated DNA strands. Inhibition leads to cell death due to inability to properly segregate chromosomes during cell division.

Studies indicate that finafloxacin's maximum bactericidal activity occurs at a pH range of 5–6, which is a significant advantage over other fluoroquinolones that perform optimally at neutral pH .

Physical and Chemical Properties Analysis

Finafloxacin hydrochloride possesses several notable physical and chemical properties:

  • Solubility: Highly soluble in water at acidic pH levels but less so at neutral pH.
  • Stability: Stability studies reveal that it maintains integrity under various thermal and humidity conditions.
  • Crystallization Behavior: Exhibits polymorphism, which can affect its bioavailability; characterized using differential scanning calorimetry and thermogravimetric analysis .
Applications

Finafloxacin hydrochloride is primarily applied in clinical settings for treating various bacterial infections:

  • Urinary Tract Infections: Particularly effective against pathogens like Escherichia coli and Pseudomonas aeruginosa due to its enhanced activity in acidic environments.
  • Skin Infections: Useful in treating skin and soft tissue infections where acidic conditions prevail.
  • Ophthalmic Applications: Investigated for use in eye infections due to its broad-spectrum antibacterial properties.

Research continues into expanding its applications across different infection types, leveraging its unique pharmacokinetic properties .

Properties

CAS Number

209342-41-6

Product Name

Finafloxacin hydrochloride

IUPAC Name

7-[(4aS,7aS)-3,4,4a,5,7,7a-hexahydro-2H-pyrrolo[3,4-b][1,4]oxazin-6-yl]-8-cyano-1-cyclopropyl-6-fluoro-4-oxoquinoline-3-carboxylic acid;hydrochloride

Molecular Formula

C20H20ClFN4O4

Molecular Weight

434.8 g/mol

InChI

InChI=1S/C20H19FN4O4.ClH/c21-14-5-11-17(25(10-1-2-10)7-13(19(11)26)20(27)28)12(6-22)18(14)24-8-15-16(9-24)29-4-3-23-15;/h5,7,10,15-16,23H,1-4,8-9H2,(H,27,28);1H/t15-,16-;/m0./s1

InChI Key

CQMSQUOHWYYEKM-MOGJOVFKSA-N

SMILES

C1CC1N2C=C(C(=O)C3=CC(=C(C(=C32)C#N)N4CC5C(C4)OCCN5)F)C(=O)O.Cl

Synonyms

8-Cyano-1-cyclopropyl-6-fluoro-7-[(4aS,7aS)-hexahydropyrrolo[3,4-b]-1,4-oxazin-6(2H)-yl]-1,4-dihydro-4-oxo-3-quinolinecarboxylic Acid Hydrochloride;

Canonical SMILES

C1CC1N2C=C(C(=O)C3=CC(=C(C(=C32)C#N)N4CC5C(C4)OCCN5)F)C(=O)O.Cl

Isomeric SMILES

C1CC1N2C=C(C(=O)C3=CC(=C(C(=C32)C#N)N4C[C@H]5[C@H](C4)OCCN5)F)C(=O)O.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.